molecular formula C12H15NO7S B013788 4-Nitrophenyl 1-thio-beta-D-mannopyranoside CAS No. 55385-51-8

4-Nitrophenyl 1-thio-beta-D-mannopyranoside

Cat. No. B013788
CAS RN: 55385-51-8
M. Wt: 317.32 g/mol
InChI Key: IXFOBQXJWRLXMD-GCHJQGSQSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl 1-thio-β-D-mannopyranoside and its derivatives often involves the condensation of activated sugar donors with nitrophenol compounds. For example, Popelová et al. (2005) describe a concise synthesis pathway starting from methyl 4,6-O-benzylidene-α-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose, leading to the formation of 4-nitrophenyl 2-acetamido-2-deoxy-α-D- and β-D-mannopyranosides through chemoselective reduction and de-O-acetylation processes (Popelová et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl 1-thio-β-D-mannopyranoside is characterized by its nitrophenyl group and thio-linked mannopyranoside. The spatial arrangement and bonding within this molecule have implications for its reactivity and interaction with other molecules. For instance, Rana et al. (1981) investigated the structure of disaccharide derivatives using 13C-n.m.r. spectroscopy, which helps in understanding the molecular orientation and electronic environment of the nitrophenyl and mannopyranoside units (Rana et al., 1981).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Nitrophenyl Mannopyranosides : A study outlined the preparation of 4-nitrophenyl 2-acetamido-2-deoxy-D-mannopyranosides from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose. The research emphasized the chemoselective reduction process and de-O-acetylation to yield 4-nitrophenyl 2-acetamido-2-deoxy-D-mannopyranosides (Popelová et al., 2005).

  • Enzymatic Studies and Synthesis : The compound's derivatives were synthesized, and their structures were confirmed through MS and NMR spectroscopy. The study also investigated the potential use of these compounds as drug carriers in targeted drug delivery systems due to their structural properties and enzymatic interactions (Kimura et al., 2013).

  • Investigation of Structural and Mechanistic Studies : Thioglycosides, including those derived from 4-nitrophenyl 1-thio-beta-D-mannopyranoside, have been studied for their structural and mechanistic applications in pharmacological chaperones and components of glycoproteins and glycolipids. The synthesis methods and potential applications in biological studies were highlighted (Chen & Withers, 2010).

Biotechnological and Biomedical Applications

  • Development of Aggregation Assay for FimH Antagonists : A study showcased the use of Alpha-D-mannopyranosides, derivatives of 4-nitrophenyl 1-thio-beta-D-mannopyranoside, in developing an aggregation assay. These compounds were assessed for their potential as FimH antagonists, which could inhibit the adhesion of Escherichia coli, suggesting a therapeutic avenue for the treatment and prevention of urinary tract infections (Abgottspon et al., 2010).

  • Purification and Characterization of β-D-mannosidase : This study involved the purification of a β-D-mannosidase enzyme from Aplysia fasciata and its characterization. The enzyme, which showed specificity for substrates like p-nitrophenyl β-D-mannopyranoside, exhibited transglycosidase activity, indicating its potential in enzymatic synthesis and biotechnological applications (Andreotti et al., 2005).

  • Biochemical Assays and Enzyme Activity Measurement : The compound served as a substrate in various biochemical assays, aiding in the precise measurement of enzyme activities, particularly alpha-glucuronidase activity in hemicellulolytic assays. This has significant implications in biochemistry and enzymology (Biely et al., 2000).

properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFOBQXJWRLXMD-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203942
Record name 4-Nitrophenyl 1-thio-beta-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 1-thio-beta-D-mannopyranoside

CAS RN

55385-51-8
Record name 4-Nitrophenyl 1-thio-beta-D-mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055385518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 1-thio-beta-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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